N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride is an organic compound characterized by its unique molecular structure, which includes a pyridine ring and a piperidine moiety. The compound has the molecular formula C11H14Cl2N2O and a molecular weight of 276.15 g/mol. It is primarily utilized in various scientific and medicinal research applications, particularly as a building block in organic synthesis and as a potential therapeutic agent.
This compound is classified as an amide due to the presence of the carboxamide functional group. It is derived from the reaction of pyridine derivatives with piperidine derivatives, making it part of a broader category of piperidine-based compounds that exhibit diverse biological activities. The dihydrochloride form indicates that the compound is stabilized by two hydrochloride ions, enhancing its solubility in aqueous environments.
The synthesis of N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride typically involves several key steps:
In industrial settings, automated reactors may be employed for large-scale synthesis, optimizing efficiency and consistency in product quality.
The molecular structure of N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride can be represented as follows:
This structure features:
The presence of these functional groups contributes to the compound's biological activity and solubility properties.
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride can participate in various chemical reactions, including:
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride exhibits its biological effects primarily through enzyme inhibition. It has been noted for its ability to inhibit cyclin-dependent kinases, which are crucial for cell cycle regulation. This inhibition leads to alterations in cellular processes such as proliferation and apoptosis, making it a candidate for therapeutic applications in cancer treatment.
The compound's chemical properties include:
Relevant data regarding its melting point, boiling point, and specific heat capacity may vary based on experimental conditions but are essential for practical applications in laboratories.
N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride finds applications across various scientific fields:
Fragment-based drug design (FBDD) has emerged as a powerful strategy for developing potent inhibitors targeting enzymes with deep hydrophobic pockets, particularly using piperidine-pyridine hybrid scaffolds. The core structure of N-pyridin-4-ylpiperidine-4-carboxamide (CAS 110105-42-5 / 110105-33-4 for dihydrochloride salt) serves as a versatile pharmacophore due to its dual hydrogen-bonding capability and conformational flexibility. As demonstrated in secretory glutaminyl cyclase (sQC) inhibitor development, the piperidine-4-carboxamide moiety acts as a molecular hinge, enabling optimal positioning within enzyme active sites. The carboxamide group forms critical hydrogen bonds with backbone residues (e.g., Glu202 and Asn44 in sQC), while the pyridyl nitrogen coordinates with catalytic metal ions or residues [2].
In CYP51 inhibitor design targeting Trypanosoma cruzi, the 4-aminopyridyl fragment was strategically employed as a non-azole heme iron ligand. This approach circumvented azole-related resistance mechanisms while maintaining nanomolar binding affinity (KD ≤ 5 nM). X-ray crystallography confirmed that the pyridine nitrogen directly coordinates the heme iron, displacing the water molecule typically observed in P450 enzymes. The piperidine-carboxamide extension then projects into a hydrophobic channel, with the carboxamide carbonyl forming a hydrogen bond with Thr260 [6].
Table 1: Fragment-Based Applications of Piperidine-Pyridine Carboxamides
Target Enzyme | Key Fragment Interactions | Biological Outcome |
---|---|---|
Secretory glutaminyl cyclase (sQC) | Carboxamide H-bonds with Glu202/Asn44; pyridine π-stacking | IC₅₀ = 34 µM (Cpd-41) [2] |
T. cruzi CYP51 | Pyridine N-Fe coordination; carboxamide H-bond with Thr260 | KD ≤ 5 nM; EC₅₀ = 14–18 nM (vs. amastigotes) [6] |
Protein Kinase B (PKB) | Piperidine N-H...ATP pocket; carboxamide linker optimization | Tumor xenograft inhibition at 50 mg/kg |
Lipophilicity management is critical for N-pyridin-4-ylpiperidine-4-carboxamide derivatives targeting intracellular enzymes, where excessive hydrophobicity compromises solubility and metabolic stability. Ligand-lipophilicity efficiency (LLE = pIC₅₀ – logP) optimization in these hybrids involves strategic substituent modulation:
Table 2: Lipophilicity-Solubility Optimization in Piperidine-Pyridine Carboxamides
Modification | Effect on logD | Effect on Solubility (µg/mL) | Biological Impact |
---|---|---|---|
4-Benzylpiperidine → 4-Carboxamide | ↓ 1.5–2.0 | ↑ 10–15× | Oral bioavailability ↑ from <10% to >60% |
Pyridine → Pyrimidine | ↑ 0.3–0.5 | ↓ 3–5× | CYP3A4 inhibition ↑ 90% → 45% [6] |
tert-Butylcarboxamide (27r) | ↓ 0.9 vs. LP10 | ↑ 8× (pH 7.4) | Mouse microsome t₁/₂ ↑ 4-fold [6] |
The synthesis of N-pyridin-4-ylpiperidine-4-carboxamide dihydrochloride (MW: 278.17 g/mol; CAS 110105-33-4) employs convergent strategies prioritizing regioselective carboxamide bond formation:
Step 1: Piperidine Core Construction
Step 2: Pyridine Coupling Optimization
Step 3: Late-Stage Diversification
Piperidine N-1 alkylation post-coupling enables scaffold diversification. For PKB inhibitors, Mitsunobu reactions with pyrrolo[2,3-d]pyrimidinols install heterocyclic warheads, maintaining regiospecificity .
Although N-pyridin-4-ylpiperidine-4-carboxamide lacks chiral centers, its integration into bioactive conjugates necessitates strict stereocontrol:
Case Study: CYP51 Inhibitors
Resolution Techniques
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1